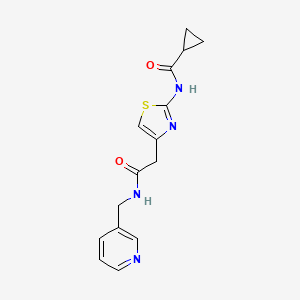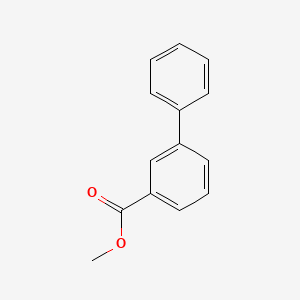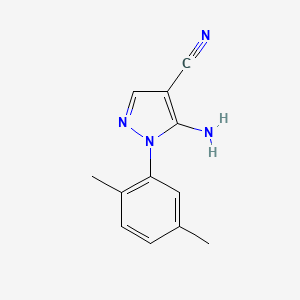![molecular formula C10H13ClN2O2S B2661261 Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate CAS No. 2137793-84-9](/img/structure/B2661261.png)
Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as CCT251545 and is a potent and selective inhibitor of the serine/threonine protein kinase PAK4. PAK4 is a key regulator of cellular processes such as cell proliferation, migration, and invasion, making CCT251545 a promising candidate for cancer treatment.
Mecanismo De Acción
CCT251545 works by binding to the PAK4 enzyme and inhibiting its activity. PAK4 is a key regulator of cellular processes such as cell proliferation, migration, and invasion, and its inhibition by CCT251545 leads to a decrease in cancer cell growth and invasion.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, CCT251545 has also been shown to have effects on other physiological processes. For example, CCT251545 has been shown to inhibit the formation of blood vessels, which could have implications in the treatment of diseases such as age-related macular degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCT251545 is its high selectivity for PAK4, which reduces the likelihood of off-target effects. However, the compound's potency may also make it difficult to use in vivo, as high doses may be required to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research involving CCT251545. One area of interest is the development of combination therapies using CCT251545 and other cancer therapeutics. Additionally, further studies are needed to determine the safety and efficacy of CCT251545 in vivo, as well as its potential for use in non-cancer diseases. Finally, the development of more potent and selective PAK4 inhibitors may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of CCT251545 involves several steps, including the reaction of 4-chloro-1,3-thiazole-2-amine with (Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate)-3-aminocyclopentane-1-carboxylic acid, followed by the esterification of the resulting product with methyl chloroformate. The final product is obtained through purification and isolation using standard techniques.
Aplicaciones Científicas De Investigación
CCT251545 has been extensively studied for its potential as a therapeutic agent in cancer treatment. In vitro studies have shown that CCT251545 inhibits the growth and invasion of cancer cells, particularly in breast, pancreatic, and ovarian cancer. Additionally, CCT251545 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-15-9(14)6-2-3-7(4-6)12-10-13-8(11)5-16-10/h5-7H,2-4H2,1H3,(H,12,13)/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLJOGTZQCIHE-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)NC2=NC(=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)NC2=NC(=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane](/img/structure/B2661180.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)


![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2661186.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2661189.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2661195.png)

![N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2661197.png)
![methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate](/img/structure/B2661198.png)
![2-[(Piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2661200.png)
![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)